3-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
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Overview
Description
3-(4-METHOXYPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones, followed by cyclization reactions. One common method involves the reaction of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride under reflux conditions . Another approach includes the use of benzoxazinone intermediates, which are prepared by refluxing anthranilic acid with acetic anhydride in acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHOXYPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazolinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce fully or partially hydrogenated products.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-METHOXYPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE involves its interaction with various molecular targets. It can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism . The compound may also interfere with DNA replication and repair processes, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: A simpler quinazolinone derivative with similar biological activities.
2-Phenylquinazolin-4(3H)-one: Known for its antioxidant properties.
4-Methoxyquinazolin-2-amine: Exhibits antimicrobial and anticancer activities.
Uniqueness
3-(4-METHOXYPHENYL)-2-METHYL-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLIN-6-ONE stands out due to its unique pyrazoloquinazolinone structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H17N3O2 |
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Molecular Weight |
307.3 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one |
InChI |
InChI=1S/C18H17N3O2/c1-11-17(12-6-8-13(23-2)9-7-12)18-19-10-14-15(21(18)20-11)4-3-5-16(14)22/h6-10H,3-5H2,1-2H3 |
InChI Key |
WIDYKKQEZOISRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)CCC3 |
Origin of Product |
United States |
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